Ethyl 2-(4-phenylpiperidin-1-yl)acetate
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Overview
Description
Ethyl 2-(4-phenylpiperidin-1-yl)acetate: is an organic compound with the molecular formula C15H21NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-phenylpiperidin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-phenylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-phenylpiperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Chemistry: Ethyl 2-(4-phenylpiperidin-1-yl)acetate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the construction of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. Derivatives of piperidine are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects .
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-phenylpiperidin-1-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Piperidine: A basic structure similar to Ethyl 2-(4-phenylpiperidin-1-yl)acetate but without the ester and phenyl groups.
4-Phenylpiperidine: Lacks the ester group present in this compound.
Ethyl 4-phenylpiperidine-4-carboxylate: Another ester derivative of 4-phenylpiperidine.
Uniqueness: this compound is unique due to its specific ester functional group and phenyl substitution, which confer distinct chemical and biological properties. These structural features make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
ethyl 2-(4-phenylpiperidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)12-16-10-8-14(9-11-16)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOBHNLGFWWYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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